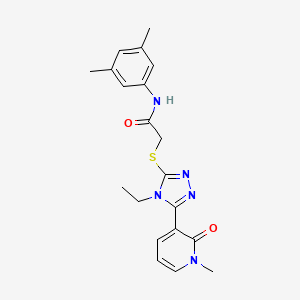
N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,5-dimethylphenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105228-11-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is C20H23N5O2S, with a molecular weight of 397.5 g/mol. The compound features a complex structure that includes a triazole ring and a thioacetamide moiety, which are known to contribute to various biological activities.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For example, a study on similar triazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific kinases associated with tumor growth and survival .
In vitro studies have shown that related compounds can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle proteins . The presence of the thioether linkage in N-(3,5-dimethylphenyl)-2-{(4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide may enhance its anticancer efficacy by improving cellular uptake and bioavailability.
Antimicrobial Activity
The thiazole and triazole derivatives have also been reported to exhibit antimicrobial properties. A study indicated that similar compounds showed potent activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
Neuroprotective Effects
Emerging evidence suggests that certain triazole derivatives possess neuroprotective effects. These compounds may exert their effects through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells . The potential application in neurodegenerative diseases remains an area for further exploration.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-(3,5-dimethylphenyl)-2-{(4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio}acetamide.
| Structural Feature | Biological Activity |
|---|---|
| Triazole Ring | Anticancer activity via kinase inhibition |
| Thioacetamide Group | Enhanced cellular uptake |
| Dimethylphenyl Group | Potential neuroprotective effects |
Case Studies
A notable case study involved the synthesis and evaluation of various thio-substituted triazoles for their anticancer properties. Among these compounds, one derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating superior potency .
Another study focused on the antimicrobial efficacy of related compounds against resistant strains of bacteria. Results showed that modifications to the thio group significantly enhanced activity against specific pathogens .
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-5-25-18(16-7-6-8-24(4)19(16)27)22-23-20(25)28-12-17(26)21-15-10-13(2)9-14(3)11-15/h6-11H,5,12H2,1-4H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKASNRKCAXUHCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














